ZINC acetate

Übersicht

Beschreibung

Synthesis Analysis

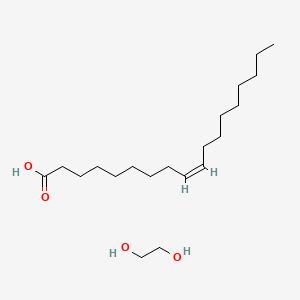

The preparation of Zinc Acetate is usually through the reaction of zinc metal with acetic acid . This process is an example of a typical reaction between a metal and a weak acid, resulting in the production of the zinc acetate compound and the release of hydrogen gas .Molecular Structure Analysis

Zinc is coordinated to four oxygen atoms in anhydrous zinc acetate to form a tetrahedral environment; these tetrahedral polyhedra are then interconnected by acetate ligands to form a variety of polymeric structures . The zinc in zinc acetate dihydrate is octahedral, with both acetate groups being bidentate .Chemical Reactions Analysis

Zinc acetate is used as the catalyst for the industrial production of vinyl acetate from acetylene: CH3CO2H + C2H2 → CH3CO2CH=CH2 . Approximately 1/3 of the world’s production uses this route, which because it is environmentally messy, is mainly practiced in countries with relaxed environmental regulations such as China .Physical And Chemical Properties Analysis

Zinc Acetate often appears as a white solid that’s either granular or crystalline . The compound is soluble in water, which means it can dissolve in water to create a solution . At room temperature, it has a slightly acetic smell . Zinc Acetate has a molecular weight of approximately 183.48 g/mol .Wissenschaftliche Forschungsanwendungen

Water Purification

Zinc acetate has been used in the extraction of iron from water in the form of iron oxyhydroxide natural nanoclusters at comparatively low concentrations and varied ranges of pH . The zinc acetate salt dissociates into Zn2+ and acetate ions in water where Zn2+ interacts with iron clusters present in a solution of a given iron concentration and pH, while the acetate ion helps in charge-neutralization based coagulation and consequent precipitation of such nanoclusters . This method is a suitable promising tool for water purification .

Synthesis of Layered Zn-Arylphosphonates

Zinc acetate anhydrous is used in the synthesis of layered Zn-arylphosphonates . These compounds have potential applications in sorption, ion exchange, or catalysis .

Preparation of Zinc Sulfide Nanoparticles

Zinc acetate is utilized in the ultrasonic preparation of zinc sulfide nanoparticles coated on silica particles . These nanoparticles can have various applications in fields like electronics, optics, and materials science.

Nutritional Supplement

Zinc acetate can be administered orally or parenterally as a nutritional supplement . It is often used to treat or prevent zinc deficiency in the body.

Dielectric, Nano-photonics and Electronic Applications

Zinc acetate (ZA) crystal has been studied for dielectric, nano-photonics and electronic applications . The crystal obtained is of white color crystalline precipitate. The crystal system of titled sample is monoclinic, the space group is P2 1 /c and framework of ZA parameters are a =\u200915.097 Å, b =\u20099.238 Å, c =\u20094.7969 Å, and beta is 98.11° .

Green Synthesis of ZnO Nanoparticles

In the synthesis of ZnO nanoparticles via the green route, zinc acetate is the source of zinc salt added to biological extracts . These extracts can be obtained from algae, plants, and bacteria. The reaction between the salt and extract occurs, and then a thermal treatment is applied to reach the nanoparticle .

Wirkmechanismus

Target of Action

Zinc acetate primarily targets enterocytes , the cells lining the small intestine . These cells play a crucial role in nutrient absorption, including the absorption of zinc and copper .

Mode of Action

Zinc acetate works by inducing the production of a copper-binding protein called metallothionein in enterocytes . This protein binds to copper within the enterocytes, impairing the intestinal absorption of dietary copper and reabsorption of endogenously secreted copper in saliva, bile, and gastric acid . Following the desquamation (shedding) of enterocytes, the bound copper is eliminated in the feces .

Biochemical Pathways

Zinc, the active component of zinc acetate, is involved in various aspects of cellular metabolism . It is estimated that approximately 10% of human proteins may bind zinc, in addition to hundreds of proteins that transport and traffic zinc . Zinc has also been recognized as a messenger, able to activate signaling pathways .

Pharmacokinetics

Zinc acetate is absorbed from the small intestine better than zinc oxide . About 80% of absorbed zinc is distributed to erythrocytes, with most of the remainder bound to albumin and other plasma proteins . The liver is the main storage organ for zinc .

Result of Action

The action of zinc acetate results in a decrease in the absorption of copper, which can be beneficial in conditions like Wilson’s disease, where copper accumulation is harmful . By reducing copper levels, zinc acetate can help prevent the toxic effects of copper overload .

Action Environment

The solubility of zinc acetate is influenced by the pH of its environment . In acidic environments, the protonation of the acetate groups leads to the formation of acetic acid, which can more readily dissolve the zinc cations . Conversely, as the pH increases above 7 (alkaline conditions), the solubility of zinc acetate decreases . Environmental factors such as mining, purifying of zinc, lead, and cadmium ores, steel production, coal burning, and burning of wastes can increase zinc levels in the atmosphere .

Safety and Hazards

Eigenschaften

IUPAC Name |

zinc;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWUNCQRNNEAKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

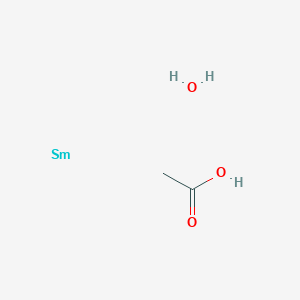

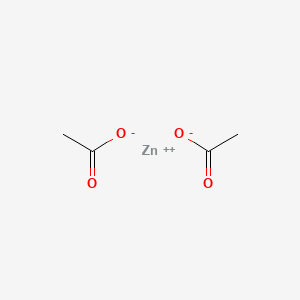

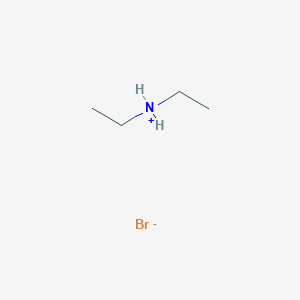

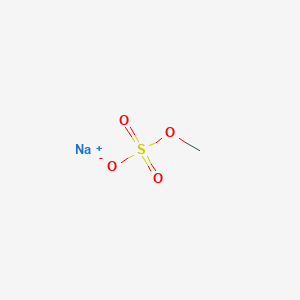

CC(=O)[O-].CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C2H3O2)2, C4H6O4Zn | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5970-45-6 (Parent) | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8038770 | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ZINC ACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Zinc acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite) | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels., The active moiety in zinc acetate is zinc cation. Regardless of the ligand, zinc blocks the intestinal absorption of copper from the diet and the reabsorption of endogenously secreted copper such as that from the saliva, gastric juice and bile. Zinc induces the production of metallothionein in the enterocyte, a protein that binds copper thereby preventing its serosal transfer into the blood. The bound copper is then lost in the stool following desquamation of the intestinal cells., The mechanism of zinc's anticopper action is unique. It induces intestinal cell metallothionein, which binds copper and prevents its transfer into blood. As intestinal cells die and slough, the contained copper is eliminated in the stool. Thus, zinc prevents the intestinal absorption of copper. | |

| Record name | Zinc acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Zinc Acetate | |

Color/Form |

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals | |

CAS RN |

557-34-6; 5970-45-6, 557-34-6 | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2ZEY72PME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While Zinc acetate's exact mechanisms are still under investigation, research indicates several key interactions:

- Inhibition of Helicobacter pylori growth and Levofloxacin Resistance: Zinc acetate has been shown to inhibit the growth of Helicobacter pylori and increase its sensitivity to the antibiotic levofloxacin. [] This effect is thought to be mediated by upregulation of the ssrA gene, which encodes tmRNA involved in trans-translation. Knockdown of ssrA has been shown to restore levofloxacin resistance in H. pylori. []

- Disruption of Zinc Metabolism in Cancer Cells: Research suggests that Zinc acetate can disrupt zinc metabolism in cancer cells, leading to increased intracellular free zinc levels and oxidative stress, ultimately promoting cell cycle arrest and apoptosis. [] This effect is thought to be mediated by the induction of metal response element-binding transcription factor-1 (MTF-1) and hypoxia-inducible transcription factor-1 (HIF-1) regulated genes. []

- Improved Insulin Sensitivity in Type 2 Diabetes: Zinc acetate, particularly in combination with melatonin, has shown promise in improving glycemic control in type 2 diabetes patients with inadequate responses to metformin. [] This suggests a potential role in enhancing tissue responsiveness to insulin. []

ANone:

ANone: Zinc acetate demonstrates versatility in its applications and stability under various conditions:

- Catalyst Support: Zinc acetate can be effectively supported on activated carbon, serving as a catalyst in reactions like the synthesis of propylene carbonate from urea and 1,2-propylene glycol. [] The choice of support and loading amount can impact the catalyst's performance. [, ]

- Nanomaterial Synthesis: Zinc acetate serves as a precursor in synthesizing nanomaterials like zinc oxide (ZnO). The concentration of Zinc acetate during synthesis can influence the size, morphology, and properties of the resulting nanoparticles. [, , , , ]

- Textile Applications: Zinc acetate can be utilized to create nano Zinc oxide finishes on cotton fabrics, imparting UV protection and self-cleaning properties. []

ANone: Zinc acetate exhibits catalytic activity in various reactions:

- Synthesis of Biscoumarins: Zinc acetate acts as an efficient catalyst in the synthesis of biscoumarins from 4-hydroxycoumarin and aldehydes in aqueous media. [] This method shows good tolerance for a variety of aldehydes. []

- Synthesis of Methyl Laurate: Zinc acetate complexes supported on functionalized silica gel have demonstrated catalytic activity in the synthesis of methyl laurate from methanol and lauric acid. []

A:

- Salt Formation and Bioavailability: The choice of zinc salt significantly impacts bioavailability. Zinc acetate exhibits better absorption at low intragastric pH compared to zinc oxide, highlighting the importance of salt solubility and dissolution. []

- Stability in Trapping Solutions: When used in trapping solutions for hydrogen sulfide, the addition of EDTA to alkaline Zinc acetate solutions significantly improves the stability of the resulting zinc sulfide precipitate. []

ANone:

- Absorption and Intragastric pH: Zinc acetate absorption is influenced by intragastric pH. At low pH, zinc acetate demonstrates higher absorption than zinc oxide, likely due to differences in solubility and dissolution. []

- Impact on Zinc Levels: Oral administration of Zinc acetate effectively elevates serum zinc levels in patients with hypozincemia. These levels typically increase from 50-60 μg/dL to >90 μg/dL within 12 weeks and are maintained for up to 52 weeks. []

- Zinc Transfer during Lactation: Studies in rats show that dietary zinc supplied as Zinc dipicolinate results in greater zinc transfer from the mother to the pups compared to Zinc acetate. []

ANone:

- In vitro Antibacterial Activity: Zinc oxide nanoparticles synthesized using Zinc acetate exhibit broad-spectrum antimicrobial activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. [] The mechanism of action likely involves cell membrane damage and cellular internalization of the nanoparticles. []

- Animal Models of Lead Exposure: Zinc supplementation in mice exposed to lead has demonstrated a protective effect against lead-induced learning and memory impairments. [] Zinc appears to partially antagonize lead accumulation in the blood and hippocampus while increasing hippocampal BDNF mRNA expression, which is crucial for learning and memory. []

- Clinical Trials in Hypozincemia: Post-marketing surveillance studies in Japan have demonstrated the safety and efficacy of Zinc acetate in treating hypozincemia. [] The treatment shows particular efficacy in conditions like pressure ulcers, stomatitis, taste disorders, and developmental symptoms in pediatric patients. []

- Clinical Trials in Type 2 Diabetes: Studies suggest that Zinc acetate, particularly when combined with melatonin, can improve glycemic control in type 2 diabetes patients who are poorly controlled with metformin alone. [] This combination therapy shows improvements in fasting and postprandial glucose levels, as well as HbA1c levels. []

ANone:

- General Safety Profile: Zinc acetate is generally considered safe for human consumption in appropriate doses. Post-marketing surveillance studies in Japan have reported a low incidence of adverse effects. []

- Copper Deficiency: The most common adverse drug reaction observed in clinical trials is copper deficiency, primarily affecting elderly patients with comorbidities. []

- Dose-Dependent Nephrotoxicity: While zinc is less toxic than some heavy metals, high doses of Zinc acetate can induce nephrotoxicity in rats. [] This effect is dose-dependent and primarily impacts serum urea concentration. []

ANone: Several analytical methods are employed for the characterization and quantification of Zinc acetate:

- X-ray Diffraction (XRD): XRD is used to analyze the crystal structure and phase purity of zinc acetate and zinc oxide materials. [, , , ]

- Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology and size of zinc oxide nanoparticles synthesized using zinc acetate. [, , , ]

- Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the size, shape, and crystallinity of zinc oxide nanoparticles. [, ]

- Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive technique for quantifying zinc concentrations in biological samples, such as plasma. []

- UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is utilized to determine the optical properties of zinc oxide thin films and nanoparticles, including their band gap energy and transmittance. [, , ]

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and chemical bonds in zinc acetate and zinc oxide materials. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

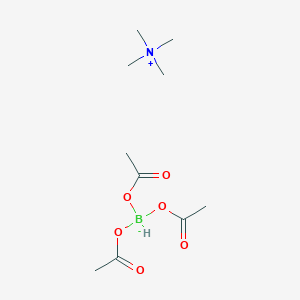

![sodium 3-{2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene]-1,3-benzoxazol-3(2H)-yl}propane-1-sulfonate](/img/structure/B7801194.png)